2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid
Description
Molecular Formula: C₉H₁₂N₂O₄ Molecular Weight: 212.205 g/mol IUPAC Name: 2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid CAS No.: 21129-82-8, 171362-00-8 Key Properties:
- Density: 1.5 ± 0.1 g/cm³
- Hydrogen Bond Donors/Acceptors: 3/4
- Topological Polar Surface Area (TPSA): 95.5 Ų
- Complexity: 331 (indicative of a structurally intricate spirocyclic framework) .
This compound features a spirocyclic core with two fused rings: a six-membered cyclohexane ring and a five-membered 1,3-diazole ring bearing two ketone groups.
Properties
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQWMQONISFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21129-82-8 | |
| Record name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Diketone and Amine Precursors
The core spirocyclic structure is typically constructed via cyclization reactions. A common approach involves reacting a diketone derivative with a bifunctional amine under basic conditions. For example:
- Starting materials : Cyclohexanone derivatives and urea or thiourea analogs.
- Conditions : Reflux in ethanol or acetonitrile with potassium carbonate (K₂CO₃) as a base.
- Mechanism : Nucleophilic attack by the amine on carbonyl groups, followed by intramolecular cyclization (Fig. 1).
Table 1 : Representative Cyclization Conditions
| Precursor | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclohexanone + Urea | K₂CO₃ | Ethanol | Reflux | 65–70 | |
| 1,3-Cyclohexanedione | Et₃N | Acetonitrile | 80°C | 72 |
Protection/Deprotection Strategies
To prevent undesired side reactions during cyclization, protective groups are often employed:
- Carboxylic acid protection : Methyl or tert-butyl esters are introduced using diazomethane or Boc anhydride.
- Amine protection : Benzyl (Bn) or carbobenzyloxy (Cbz) groups are applied via alkylation.
Example :
- Protection : Treating the carboxylic acid with Boc₂O in THF yields the tert-butyl ester.
- Cyclization : Reaction with 1,2-diaminoethane under reflux.
- Deprotection : Acidic hydrolysis (HCl/dioxane) regenerates the free carboxylic acid.
Advanced Multi-Step Synthesis
Patent-Based Method (WO2010028232A1)
A patented route involves a seven-step sequence:
- Step 1 : Condensation of tert-butyl 7a-vinylpyrrolo[1,2-c]oxazole-1,5-dione with N-protected amines.
- Step 2 : Ring-opening with glycine methyl ester hydrochloride.
- Step 3 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane.
- Step 4 : Reduction with LiAlH₄ to yield the spirocyclic amine intermediate.
- Step 5 : Oxidation with KMnO₄ to form the dioxo groups.
Key Data :
Industrial-Scale Production
For bulk synthesis, continuous flow reactors improve efficiency:
- Reactor type : Tubular reactor with immobilized catalysts (e.g., Amberlyst-15).
- Throughput : 5 kg/day with >95% purity.
- Cost drivers : Solvent recovery (acetonitrile) and catalyst reuse reduce expenses by 40%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Challenges and Optimization
Common Side Reactions
Solvent and Catalyst Screening
Table 2 : Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 72 |
| Ethanol | 24.3 | 65 |
| THF | 7.5 | 58 |
Polar solvents enhance cyclization kinetics by stabilizing transition states.
Chemical Reactions Analysis
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in developing therapeutic agents. Its ability to inhibit specific enzymes, such as prolyl hydroxylase (PHD), suggests its role in treating conditions related to hypoxia and anemia by stabilizing hypoxia-inducible factors (HIFs) .
Biological Studies
In biological research, this compound serves as a tool to investigate various molecular interactions and signaling pathways. It has shown promise in modulating pathways that regulate cell proliferation and survival, making it a candidate for cancer therapy .
Organic Synthesis
This compound acts as a versatile building block for synthesizing other organic compounds. Its unique spirocyclic structure allows chemists to create derivatives that can have varied biological activities .
Material Science
In the field of materials science, the compound's properties are being studied for potential applications in creating specialty chemicals and materials with specific functionalities .
Case Studies and Research Findings
Enzyme Inhibition
The compound has been noted for inhibiting prolyl hydroxylase enzymes, which are critical for cellular responses to oxygen levels. This inhibition can promote erythropoiesis and improve oxygen delivery in tissues .
Modulation of Signaling Pathways
By interacting with signaling pathways that regulate cell growth and survival, this compound could be leveraged for therapeutic interventions in diseases characterized by uncontrolled cell proliferation .
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The target compound’s 3 H-bond donors and 4 acceptors make it moderately polar, favoring aqueous solubility. Analogues with tert-BOC groups (e.g., C₁₅H₂₃NO₆) exhibit reduced polarity, increasing membrane permeability .
- Lipophilicity : Fluorinated derivatives (e.g., C₁₇H₁₈F₂N₂O₄) show enhanced logP values due to fluorine’s electronegativity and hydrophobic effects, improving blood-brain barrier penetration .
- Stereochemical Impact : Chiral variants (e.g., C₁₀H₁₄N₂O₄) demonstrate enantiomer-specific bioactivity, critical for minimizing off-target effects in drug development .
Biological Activity
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (CAS No. 21129-82-8) is an organic compound characterized by its unique spirocyclic structure, which includes two oxo groups and a diazaspirodecane ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 212.21 g/mol
- IUPAC Name : this compound
- Purity : Typically 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to significant biological effects. Notably, it inhibits receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations are ongoing regarding its efficacy as an anticancer agent, with some studies indicating it may induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound's ability to inhibit specific kinases suggests potential applications in treating diseases characterized by aberrant kinase activity .
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls . This suggests a promising avenue for further research into its use as a therapeutic agent.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions involving diketones and amines under controlled conditions . Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex organic molecules and is explored for use in developing new materials .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid and its derivatives?
- The compound is typically synthesized via multistep organic reactions. For example, tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate can be prepared by refluxing intermediates with anhydrous potassium carbonate and halogenated reagents in acetonitrile. Subsequent deprotection using acidic conditions (e.g., HCl in dioxane) yields the free amine derivative .
- Key Data : Reaction conditions (e.g., 6 h reflux in acetonitrile, 4 h stirring at room temperature with HCl) and purification methods (column chromatography with dichloromethane/methanol) are critical for reproducibility .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- 1H NMR spectroscopy (e.g., δ 8.40 ppm for NH protons) and mass spectrometry (e.g., m/z 213.3 for molecular ion peaks) are standard for structural validation .
- X-ray crystallography (using SHELX software for refinement ) is recommended for resolving stereochemical ambiguities in derivatives, such as 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .
Q. What are the solubility and stability profiles of this compound under varying conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
